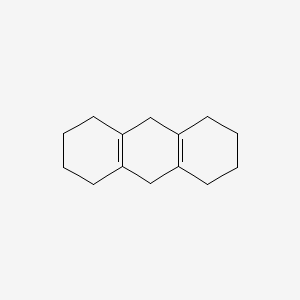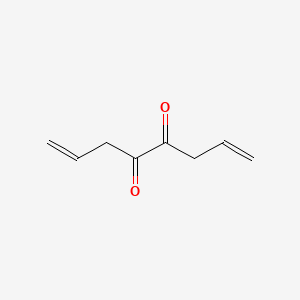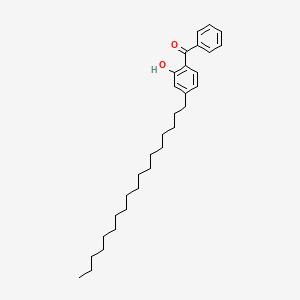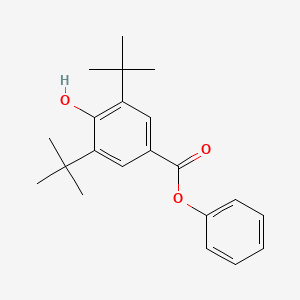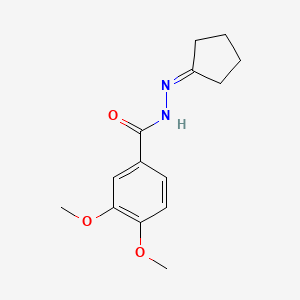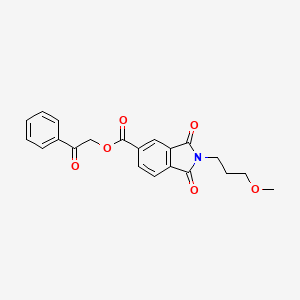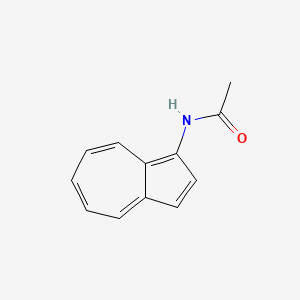![molecular formula C32H40BrClN2O3 B14151207 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide CAS No. 696627-39-1](/img/structure/B14151207.png)
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a dicyclohexylpropanediamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Bromination and Chlorination:
Carbonylation: The formation of the carbonyl group is carried out using carbonylation reactions, often involving the use of carbon monoxide and a suitable catalyst.
Amidation: The final step involves the amidation reaction, where the dicyclohexylpropanediamide moiety is introduced using appropriate amine reagents and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Purification: Use of purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-(4-bromophenyl)-2-[(4-fluorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
- 2-{1-(4-chlorophenyl)-2-[(4-bromophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
- 2-{1-(4-methylphenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
Uniqueness
The uniqueness of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide lies in its specific combination of bromine and chlorine atoms on the phenyl rings, along with the dicyclohexylpropanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
696627-39-1 |
|---|---|
Formule moléculaire |
C32H40BrClN2O3 |
Poids moléculaire |
616.0 g/mol |
Nom IUPAC |
2-[1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]-N,N'-dicyclohexylpropanediamide |
InChI |
InChI=1S/C32H40BrClN2O3/c1-2-27(30(37)22-15-19-24(34)20-16-22)28(21-13-17-23(33)18-14-21)29(31(38)35-25-9-5-3-6-10-25)32(39)36-26-11-7-4-8-12-26/h13-20,25-29H,2-12H2,1H3,(H,35,38)(H,36,39) |
Clé InChI |
FKQBIOCFTHHOSN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=C(C=C1)Br)C(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
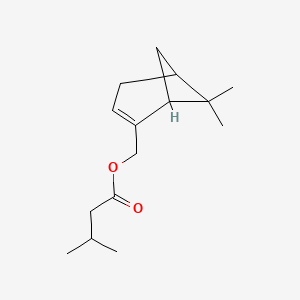

![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
